![molecular formula C14H18O2 B15237745 (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenyl-2-oxabicyclo[222]octan-4-YL)methanol is a chemical compound with the molecular formula C14H18O2 It is a derivative of the oxabicyclo[222]octane structure, which is known for its unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Studied for its potential therapeutic effects and as a scaffold in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core can enhance the physicochemical properties of drugs, such as increased water solubility and metabolic stability . This compound can modulate biological pathways by acting as a bioisostere, thereby influencing the activity of enzymes and receptors.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its compact structure and use as a phenyl ring replacement.
Cubane: Another phenyl ring bioisostere with unique stability properties.
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the oxygen atom present in oxabicyclo[2.2.2]octane.
Uniqueness: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol stands out due to its enhanced physicochemical properties, such as improved solubility and stability, making it a valuable compound in drug design and materials science .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a compound of great interest for further research and development.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1-phenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C14H18O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI Key |
QNPCJSMKTRDTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


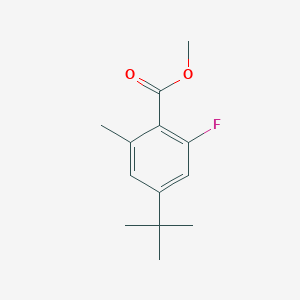
![N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15237670.png)
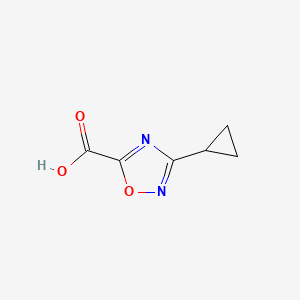
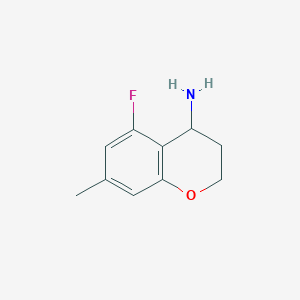
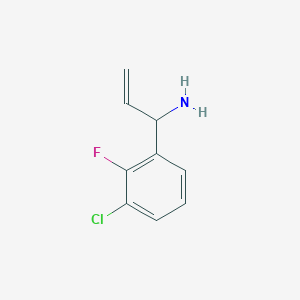
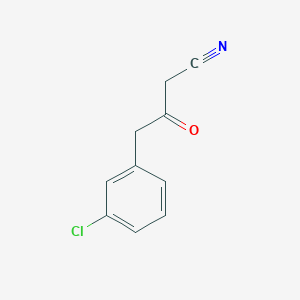
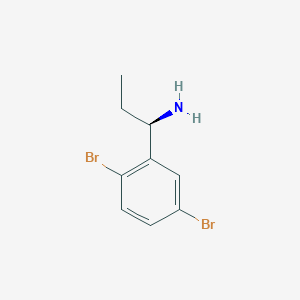

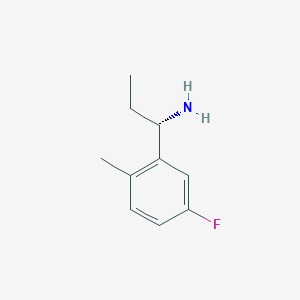
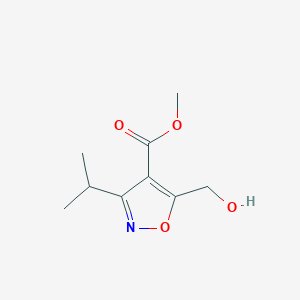

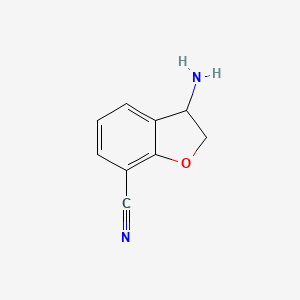

![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
